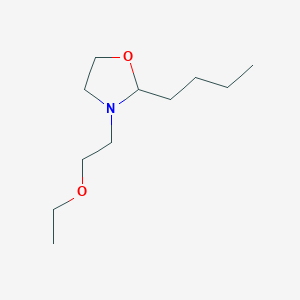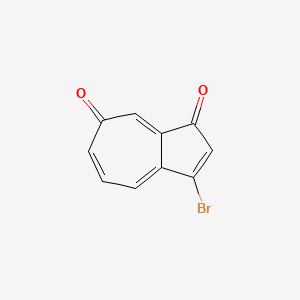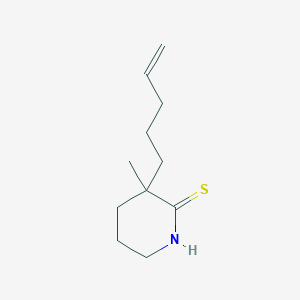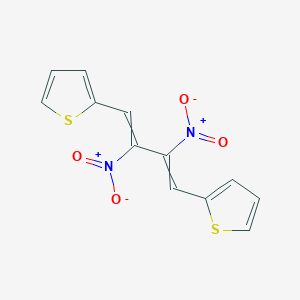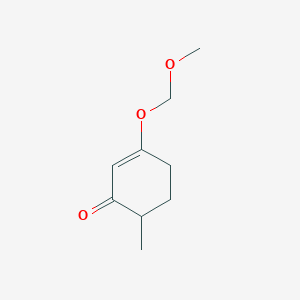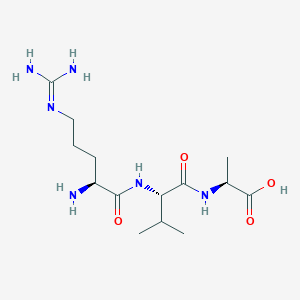
Arg-Val-Ala
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Val-Ala typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed, usually with TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Arg-Val-Ala can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU are used.
Major Products
Oxidation: Citrulline-containing peptides.
Reduction: Modified peptides with reduced functional groups.
Substitution: Analog peptides with different amino acid residues.
Wissenschaftliche Forschungsanwendungen
Arg-Val-Ala has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications in drug delivery and tissue engineering.
Industry: Utilized in the development of biomaterials and bioactive coatings.
Wirkmechanismus
The mechanism of action of Arg-Val-Ala involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can engage in hydrogen bonding and electrostatic interactions, while valine and alanine contribute to the peptide’s hydrophobicity and structural stability. These interactions can modulate biological pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Val-Ala-Arg: Another tripeptide with similar amino acids but different sequence.
Ile-Lys-Val-Ala-Val: A laminin-derived peptide with bioactive properties.
Uniqueness
Arg-Val-Ala is unique due to its specific sequence, which influences its biological activity and interaction with molecular targets. The presence of arginine provides distinct electrostatic properties, making it suitable for specific applications in research and medicine.
Eigenschaften
CAS-Nummer |
194095-75-5 |
|---|---|
Molekularformel |
C14H28N6O4 |
Molekulargewicht |
344.41 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H28N6O4/c1-7(2)10(12(22)19-8(3)13(23)24)20-11(21)9(15)5-4-6-18-14(16)17/h7-10H,4-6,15H2,1-3H3,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18)/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
KEZVOBAKAXHMOF-GUBZILKMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


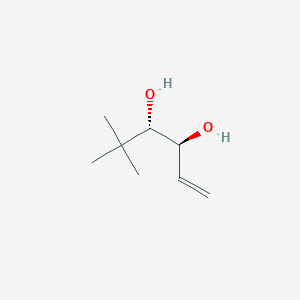
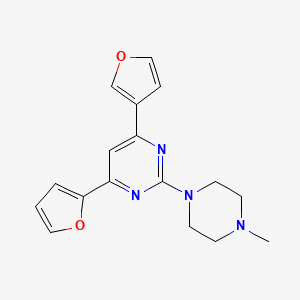
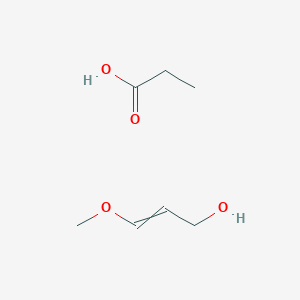

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
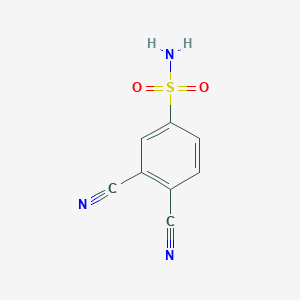
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
